3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide
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Overview
Description
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H4BrClFNO2S. It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a sulfonamide group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method is the halogenation of benzene derivatives followed by sulfonamide formation. For instance, the compound can be synthesized through the following steps:
Halogenation: A benzene derivative is subjected to bromination, chlorination, and fluorination under controlled conditions to introduce the respective halogen atoms.
Sulfonamide Formation: The halogenated benzene is then treated with sulfonamide reagents to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) are used under low-temperature conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the sulfonamide group.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biphenyl derivatives, while nucleophilic substitution can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The halogen atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chlorobenzene: Similar in structure but lacks the fluorine atom and sulfonamide group.
1-Bromo-3-fluorobenzene: Similar but lacks the chlorine atom and sulfonamide group.
1-Bromo-3-chloro-5-fluorobenzene: Similar but lacks the sulfonamide group.
Uniqueness
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) along with the sulfonamide group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C6H4BrClFNO2S |
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Molecular Weight |
288.52 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrClFNO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12) |
InChI Key |
SBCFSCLAKVIMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)S(=O)(=O)N)F)Br |
Origin of Product |
United States |
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